Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a cyanopiperidine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 2-bromoacetate with 1-cyanopiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyanopiperidine moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or nitriles.
Scientific Research Applications
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The cyanopiperidine moiety is particularly important for its binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(piperidin-4-yl)acetate
- Tert-butyl 4-cyanopiperidine-1-carboxylate
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate stands out due to its unique combination of a tert-butyl ester group and a cyanopiperidine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a precursor in drug development further highlight its significance.
Properties
CAS No. |
2919954-64-4 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-cyanopiperidin-4-yl)oxyacetate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)8-16-10-4-6-14(9-13)7-5-10/h10H,4-8H2,1-3H3 |
InChI Key |
RURLTEVTOVJMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCN(CC1)C#N |
Origin of Product |
United States |
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